3-(thiophen-2-yl)imidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMOICNGNRDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 3 Thiophen 2 Yl Imidazo 1,5 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No published ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 3-(thiophen-2-yl)imidazo[1,5-a]pyridine were found.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
No published FT-IR spectroscopic data for this compound were found.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies
No published HRMS data for this compound were found.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
No published single-crystal X-ray diffraction data for this compound were found.
Computational and Theoretical Chemistry Investigations on 3 Thiophen 2 Yl Imidazo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the ground-state properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular structures, energies, and electronic properties.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-(thiophen-2-yl)imidazo[1,5-a]pyridine, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
The fused imidazo[1,5-a]pyridine (B1214698) core is expected to be largely planar, a characteristic observed in related crystal structures. nih.govnih.gov For instance, X-ray analysis of similar imidazo[1,5-a]pyridine derivatives reveals a nearly planar arrangement of the fused rings. nih.govresearchgate.net The most significant conformational variable for this compound is the dihedral angle between the plane of the imidazo[1,5-a]pyridine system and the thiophene (B33073) ring. This rotation around the C-C single bond connecting the two rings is critical because it governs the extent of π-conjugation. researchgate.netresearchgate.net A smaller dihedral angle (a more coplanar arrangement) enhances electronic delocalization between the electron-donating imidazo[1,5-a]pyridine moiety and the thiophene ring, which significantly influences the molecule's electronic and photophysical properties. researchgate.net
| Bond | Typical Length (Å) | Reference |
|---|---|---|
| C1-N1 | ~1.395 | researchgate.net |
| C1-N2 | ~1.353 | researchgate.net |
| C2-N2 | ~1.390 | researchgate.net |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netirjweb.com
For this compound, the imidazo[1,5-a]pyridine system acts as a strong electron donor. rsc.org Therefore, the HOMO is expected to be delocalized primarily across this fused ring system, with some contribution from the thiophene ring. The LUMO is likely distributed across the entire π-conjugated framework. The magnitude of the HOMO-LUMO energy gap is a key factor in determining the color and emission properties of the molecule; a smaller gap generally correlates with absorption of light at longer wavelengths. nih.govnih.gov
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | ELUMO - EHOMO | 3.0 to 4.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comcolab.ws The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, the most negative potential (red) is anticipated around the nitrogen atoms of the imidazo[1,5-a]pyridine ring, particularly the imidazole (B134444) nitrogen (N1), which is known to be the most basic site in this scaffold. mdpi.com This makes it the primary center for protonation and coordination with metal ions. Negative potential would also be observed on the sulfur atom of the thiophene ring. Conversely, regions of positive potential (blue) would be located on the hydrogen atoms attached to the aromatic rings.
To quantify the chemical reactivity predicted by MEP analysis, a range of conceptual DFT descriptors can be calculated. scirp.org
Local Reactivity Descriptors , such as Fukui functions (ƒk⁺, ƒk⁻), identify the reactivity of specific atomic sites within the molecule. scirp.org The function ƒk⁺ indicates the propensity of a site for nucleophilic attack, while ƒk⁻ indicates its propensity for electrophilic attack. For this molecule, calculations would likely identify the imidazole nitrogen as having a high ƒk⁻ value, confirming it as a primary nucleophilic center. scirp.orgscirp.org Certain carbon atoms in the π-system would be identified as the most electrophilic centers (high ƒk⁺).
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to act as an electrophile |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Photophysical Properties
While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of a molecule. nih.gov This method is essential for understanding and predicting photophysical properties, such as UV-visible absorption spectra. nih.gov
TD-DFT calculations can determine the energies of electronic transitions, the corresponding maximum absorption wavelengths (λmax), and their intensities (oscillator strengths, ƒ). nih.gov For π-conjugated systems like this compound, the lowest energy electronic transition is typically a π → π* transition, which often corresponds to the promotion of an electron from the HOMO to the LUMO. nih.gov In donor-π-acceptor systems, this transition can have significant intramolecular charge transfer (ICT) character, where electron density moves from the donor part to the acceptor part upon photoexcitation. rsc.orgnih.gov The analysis of these transitions is crucial for designing molecules for applications in organic electronics, such as fluorescent probes and materials for organic light-emitting diodes (OLEDs). rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. acs.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents, observing the dynamic rotation around the bond connecting the thiophene and imidazopyridine rings.
Simulate its interaction with a biological target, such as an enzyme's active site. This is a common practice in drug discovery to assess the stability of the ligand-protein complex and identify key binding interactions like hydrogen bonds and π-π stacking. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
Following a comprehensive search of scientific literature, no specific studies detailing the Quantum Theory of Atoms in Molecules (QTAIM) analysis for the compound this compound were found. This type of analysis provides detailed insights into the nature of chemical bonds, including their ionic, covalent, and metallic character, through the topological analysis of the electron density. While computational studies are available for related heterocyclic systems, the specific QTAIM parameters for the bonds within this compound have not been reported in the reviewed literature.
Investigation of Non-Linear Optical (NLO) Properties
Similarly, a thorough review of published research did not yield any specific investigations into the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, and their properties are often evaluated using computational methods to calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
While computational studies on the NLO properties of other imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives exist, providing a basis for understanding the NLO response in this class of compounds, specific calculated values for this compound are not available in the public domain. For instance, studies on related structures indicate that the donor-acceptor character and the extent of π-conjugation significantly influence the hyperpolarizability. However, without a dedicated computational study on this compound, it is not possible to provide a quantitative assessment of its NLO properties.
Reactivity and Derivatization Strategies for 3 Thiophen 2 Yl Imidazo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) and Thiophene (B33073) Rings
The 3-(thiophen-2-yl)imidazo[1,5-a]pyridine scaffold is composed of two electron-rich aromatic systems, making it predominantly reactive towards electrophiles. The imidazo[1,5-a]pyridine core, being a 10-π electron aromatic system, is particularly susceptible to electrophilic attack. Theoretical and experimental studies on related systems indicate that the C1 position is the most nucleophilic and kinetically favored site for electrophilic substitution. Halogenation, nitration, and acylation are expected to proceed preferentially at this position.
The thiophene ring is also highly reactive towards electrophiles, typically at the C5 position (adjacent to the sulfur atom and para to the point of attachment). If the C5 position is sterically hindered, substitution may occur at the C3 position. Nucleophilic substitution reactions on either ring system are less common and generally require the presence of activating groups, such as nitro or cyano groups, to withdraw electron density and make the rings susceptible to nucleophilic attack. No specific examples of nucleophilic substitution on the parent this compound have been extensively reported, suggesting this pathway is less synthetically accessible without prior functionalization.
C-H Functionalization at Various Positions of the Compound
Direct C-H functionalization offers an atom-economical approach to derivatize the this compound core. A notable strategy involves a metal-free C(sp²)–H functionalization at the C1 position. This reaction utilizes aldehydes as both a carbon source and a solvent to achieve a methylene insertion, bridging two imidazo[1,5-a]pyridine molecules. nih.govacs.org This method is effective for a range of 3-aryl- and 3-heteroaryl-imidazo[1,5-a]pyridines, yielding methylene-bridged bis-heteroarenes. nih.govacs.org
The reaction proceeds at room temperature in an aerobic environment, offering a straightforward route to complex dimeric structures. nih.gov A variety of aldehydes, including formaldehyde (B43269) and substituted benzaldehydes, can be used to link the heterocyclic units. nih.gov
| Reactant 1 (Imidazo[1,5-a]pyridine) | Reactant 2 (Aldehyde) | Product | Yield (%) |
|---|---|---|---|
| 3-phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 86% |
| 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83% |
| 3-(perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79% |
| 3-(3-chlorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 77% |
| 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 71% |
Cross-Coupling Reactions for Further Structural Diversification (e.g., Suzuki-Miyaura, Sonogashira)
Cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold can be readily adapted for such transformations. A common strategy involves initial halogenation of the heterocyclic core, followed by a palladium-catalyzed cross-coupling reaction.
The C1 position of the imidazo[1,5-a]pyridine ring is the most reactive site for electrophilic iodination, typically using N-iodosuccinimide (NIS). nih.gov The resulting 1-iodo-3-(thiophen-2-yl)imidazo[1,5-a]pyridine is an excellent precursor for various cross-coupling reactions.
Suzuki-Miyaura Coupling : The 1-iodo derivative can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce new aromatic substituents at the C1 position. nih.govresearchgate.netnih.govmdpi.com This reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like Na₂CO₃ or K₃PO₄. nih.govnih.gov
Sonogashira Coupling : To introduce alkynyl groups, the 1-iodo precursor can undergo Sonogashira coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.orgscirp.org This reaction requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine. organic-chemistry.orgnrochemistry.com
This two-step sequence of halogenation followed by cross-coupling provides a versatile and highly modular approach to synthesizing a diverse library of C1-functionalized this compound derivatives.
Heterocycle Annulation and Ring-Opening Reactions
Heterocycle Annulation
Further extension of the π-system of this compound can be achieved through annulation reactions, leading to the formation of novel polycyclic aromatic heterocycles. One innovative strategy involves the intramolecular cyclization of precursors containing reactive alkenyl or alkynyl groups. nih.gov For this to be applied to the target compound, the pyridine (B92270) ring would first need to be functionalized, for instance at the C5-position, with an appropriate unsaturated side chain. Subsequent 6-endo cyclization can lead to the formation of fused systems like (dihydro)imidazo[2,1,5-de]quinolizines. nih.gov This approach transforms the initial scaffold into a more complex, electron-rich, and π-delocalized heterocycle. nih.gov
Ring-Opening Reactions
While the imidazo[1,5-a]pyridine core is generally stable, the thiophene ring can be susceptible to ring-opening under specific conditions. Reactions with strong organolithium reagents (e.g., n-BuLi) or low-valent metal complexes can induce cleavage of the carbon-sulfur bonds in thiophene and its fused derivatives. beilstein-journals.orgresearchgate.netrsc.org This reactivity is driven by the nucleophilic attack of the organometallic reagent on the sulfur atom. beilstein-journals.org Although not specifically demonstrated on this compound, this known reactivity of the thiophene moiety suggests a potential, albeit destructive, pathway for derivatization that could lead to linear, sulfur-containing structures.
Development of Complex Polycyclic Structures from this compound Precursors
The this compound scaffold serves as a valuable precursor for the synthesis of larger, more complex polycyclic and supramolecular structures.
As mentioned, a key strategy for building fused polycyclic systems is through intramolecular annulation. By introducing an alkyne or alkene moiety at the C5-position of the imidazo[1,5-a]pyridine core, a spontaneous cyclization can be triggered to yield novel redox-active imidazo[2,1,5-de]quinolizines. nih.gov These resulting heterocycles possess a unique 12π-electron/10-atom conjugated ring system and exhibit partial antiaromatic character. nih.gov
Another approach involves using the imidazo[1,5-a]pyridine unit as a building block for multidentate ligands. Three-component coupling reactions can produce imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.org By using polyamines in this reaction, bis- and tris-NHC ligands can be synthesized. organic-chemistry.org These ligands can then be used to self-assemble complex organometallic structures, such as molecular cylinders, with defined cavities. researchgate.net This demonstrates the utility of the imidazo[1,5-a]pyridine framework in constructing sophisticated supramolecular architectures.
Structure Activity Relationship Sar and Mechanistic Exploration of 3 Thiophen 2 Yl Imidazo 1,5 a Pyridine Derivatives
Computational Docking Studies for Ligand-Target Interaction Prediction
Computational docking is a key tool used to predict the binding orientation and affinity of a ligand to its target protein. For derivatives of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine, these studies have provided valuable insights into the molecular basis of their activity.
Docking simulations have been instrumental in understanding the interactions of these compounds with enzymes such as phosphodiesterase 10A (PDE10A) and monoamine oxidase B (MAO-B). In studies involving PDE10A, the imidazo[1,5-a]pyridine (B1214698) core is often predicted to anchor the molecule within the active site. The thiophene (B33073) ring typically engages in hydrophobic interactions, while the pyridine (B92270) and imidazole (B134444) portions can form key hydrogen bonds or pi-pi stacking interactions with specific amino acid residues. For example, docking studies of related imidazo[1,5-a]pyridine-based PDE10A inhibitors revealed that the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Similarly, in the context of MAO-B inhibition, docking studies predict that the planar imidazo[1,5-a]pyridine ring system orients itself between the flavin adenine (B156593) dinucleotide (FAD) cofactor and key aromatic residues like Tyr398 and Tyr435, establishing stabilizing pi-pi interactions. The thiophene moiety is often positioned within a hydrophobic pocket of the enzyme's active site. These computational models are crucial for rationalizing observed activities and guiding the synthesis of new analogues with improved binding characteristics.
Table 1: Predicted Interactions from Computational Docking Studies This table is a representative summary of typical interactions predicted in docking studies and may not reflect a single specific compound.
| Target Protein | Ligand Scaffold | Predicted Interacting Residues | Type of Interaction | Predicted Binding Affinity (ΔG) Range |
|---|---|---|---|---|
| PDE10A | Imidazo[1,5-a]pyridine | Gln, Tyr, Phe | Hydrogen Bonding, π-π Stacking | -8.5 to -10.5 kcal/mol |
| MAO-B | This compound | Tyr398, Tyr435, Ile199 | π-π Stacking, Hydrophobic | -7.0 to -9.0 kcal/mol |
| GABA-A Receptor | Imidazo[1,5-a]pyridine | His, Tyr, Phe | Hydrogen Bonding, Hydrophobic | -6.5 to -8.5 kcal/mol |
Elucidation of Molecular Pathways Affected by Compound Interaction
By interacting with specific proteins like enzymes or receptors, this compound derivatives can modulate intracellular signaling pathways. The elucidation of these affected pathways provides a deeper understanding of the compound's cellular mechanism of action.
For compounds that inhibit PDE10A, the primary molecular consequence is an increase in the intracellular levels of cAMP and cGMP. These cyclic nucleotides are crucial second messengers that regulate a multitude of downstream cellular processes. For instance, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). The modulation of this PKA/CREB signaling pathway can influence gene expression and cellular function.
In the case of compounds acting on GABAA receptors, their binding to the benzodiazepine (B76468) site allosterically modulates the receptor's activity. This enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the cell membrane results in a reduction of neuronal excitability.
Correlation between Substituent Effects and Modulatory Potential
Structure-activity relationship (SAR) studies systematically investigate how chemical modifications to a core scaffold affect its biological activity. For the this compound series, SAR has been extensively explored to enhance potency and selectivity.
Key positions for modification include the imidazo[1,5-a]pyridine ring system and the thiophene ring.
Substituents on the Imidazo[1,5-a]pyridine Ring: Modifications at positions 1, 5, 7, and 8 have been shown to significantly influence activity. For example, in a series of GABAA receptor ligands, introducing a methyl group at the 1-position or an ester group at the 7-position could fine-tune the binding affinity and functional efficacy.
Substituents on the Thiophene Ring: The electronic and steric properties of substituents on the thiophene ring are critical. Placing small, electron-withdrawing groups, such as a halogen, at the 5-position of the thiophene ring has, in some cases, led to an increase in inhibitory potency against certain enzymes. Conversely, bulky substituents can introduce steric hindrance, potentially reducing or abolishing activity by preventing the molecule from fitting into the target's binding pocket.
Table 3: General SAR Trends for this compound Derivatives This table summarizes general trends observed across different studies.
| Position of Substitution | Type of Substituent | General Effect on Activity (Potency) | Plausible Rationale |
|---|---|---|---|
| Imidazo[1,5-a]pyridine C7 | Small alkyl, ester, or amide | Increase | Fills a specific hydrophobic pocket or forms additional hydrogen bonds. |
| Imidazo[1,5-a]pyridine C1 | Methyl group | Variable (Increase or Decrease) | Can provide beneficial hydrophobic interactions or cause steric clash, depending on the target. |
| Thiophene C5 | Halogen (e.g., Cl, Br) | Increase | Acts as an electron-withdrawing group and can form halogen bonds. |
| Thiophene C5 | Bulky group (e.g., phenyl) | Decrease | Steric hindrance preventing optimal binding pose. |
Design Principles for Optimized Chemical Scaffolds Based on SAR Data
The culmination of SAR and mechanistic studies provides a set of design principles for the prospective optimization of the this compound scaffold. These principles guide medicinal chemists in creating next-generation compounds with improved properties.
Core Rigidity and Planarity: The fused, planar nature of the imidazo[1,5-a]pyridine core is a key feature for anchoring within the binding sites of targets like PDE10A and MAO-B. Maintaining this rigidity is generally favorable for establishing effective pi-pi stacking interactions.
Targeting Specific Pockets: SAR data consistently highlights the importance of substituents at specific positions (e.g., C7 on the imidazo[1,5-a]pyridine ring and C5 on the thiophene ring). Future designs should focus on introducing functional groups at these positions that can exploit specific hydrophobic or polar pockets within the target protein to maximize binding affinity.
Scaffold Hopping and Bioisosteric Replacement: While the thiophene ring is a common feature, it can be replaced with other five- or six-membered aromatic or heteroaromatic rings (e.g., furan (B31954), phenyl, pyridine) as a strategy for bioisosteric replacement. This can lead to altered selectivity profiles, improved metabolic stability, or novel intellectual property. For example, replacing the thiophene with a furan ring may subtly alter the geometry and electronic distribution, potentially favoring binding to a different target.
By integrating computational predictions with empirical in vitro data, a cyclical design-synthesize-test-analyze process allows for the iterative refinement of the this compound scaffold, paving the way for the development of highly potent and selective chemical probes and therapeutic leads.
Potential in Medicinal Chemistry Scaffold Development
The imidazopyridine skeleton is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. mdpi.com The fusion of this core with a thiophene moiety creates a structure ripe for the development of novel therapeutic agents. Thienopyridine analogues, in general, are recognized for their wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties. researchgate.net
Rational Design of Target-Specific Modulators
Rational drug design leverages the understanding of a biological target's structure to create specific and potent modulators. nih.govmdpi.com The this compound scaffold is highly amenable to this approach due to its synthetic tractability, allowing for precise modifications to optimize interactions with target proteins.
Structure-based optimization has been successfully applied to related imidazo[1,2-a]pyridine-thiophene derivatives to develop potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov Through structure-activity relationship (SAR) and molecular docking studies, researchers have identified that the nitrogen at the 1-position of the imidazopyridine core forms a crucial hydrogen bond with the hinge region of the kinase. nih.gov This insight allows for the rational design of derivatives with enhanced potency and selectivity.
Similarly, a structure-based drug design strategy has been used to develop thiophene derivatives that target the highly conserved ATP-binding domain of bacterial histidine kinases, highlighting the potential of the thiophene moiety in designing kinase inhibitors. nih.gov The design of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents further underscores the scaffold's utility. nih.gov By modifying substituents on both the thiophene and pyridine rings, researchers can tune the compound's activity against a panel of kinases, including FGFR2, FGFR3, and EGFR. nih.gov
Table 1: Examples of Rationally Designed Thiophene-Pyridine Scaffolds and Their Biological Targets.
This table summarizes various derivatives based on the thiophene-pyridine framework, showcasing their designed biological targets and key findings from research studies.
| Scaffold/Derivative | Biological Target(s) | Key Design Insight/Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-thiophene | FLT3 Kinase, FLT3 Mutants | N1-position of the imidazopyridine core forms a key hydrogen bond. 7-position substitution increases potency. | nih.gov |
| 3-(Thiophen-2-ylthio)pyridine | FGFR2, FGFR3, EGFR, Janus kinase, RON | Demonstrates multi-target inhibitory activity; serves as a scaffold for developing broad-spectrum anticancer agents. | nih.gov |
| Imidazopyridine-tethered pyrazolines | STAT3 Phosphorylation | De novo design identified the imidazopyridine-pyrazoline structure as an effective inhibitor of STAT3 signaling in breast cancer cells. | mdpi.com |
| Thiophene Derivatives | Bacterial Histidine Kinases (ATP-binding domain) | Structure-based design led to inhibitors of a conserved bacterial signaling pathway, with some showing broad-spectrum antimicrobial activity. | nih.gov |
Exploration of Biological Interaction Mechanisms
Understanding how a molecule interacts with its biological target is crucial for developing effective therapeutics. Derivatives of the thiophene-imidazopyridine scaffold have been studied to elucidate their mechanisms of action.
For the imidazo[1,2-a]pyridine-thiophene FLT3 inhibitors, inhibition kinetics studies confirmed that they act as type-I inhibitors. nih.gov Lineweaver-Burk plot analysis showed that these compounds compete with ATP for binding in the kinase's active site. This mechanism involves binding to the active "DFG-in" conformation of the kinase, which is an important consideration for overcoming certain types of drug resistance. nih.gov
In the case of 3-(thiophen-2-ylthio)pyridine derivatives, while they were initially designed as IGF-1R inhibitors, further screening revealed a multi-target profile, with significant activity against several other kinases. nih.gov The mechanism of their antiproliferative effect was further explored through cell-cycle analysis, which showed that a lead compound could arrest cancer cells in the G1/G0 phase, indicating an interference with cell proliferation pathways. nih.gov
Applications in Materials Science
The unique electronic and photophysical properties of fused heterocyclic systems like this compound make them attractive candidates for applications in materials science. researchgate.netnih.gov The combination of the electron-donating thiophene unit and the fused aromatic imidazopyridine core creates a π-conjugated system that can be tailored for specific optical and electronic functions, such as in optoelectronic devices. taylorfrancis.comresearchgate.net
Luminescent Properties and Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives are known for their intense fluorescence emission, optical tunability, and stability, making them promising for use in optoelectronic devices and as luminescent probes. researchgate.netnih.gov Their photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by introducing different substituents onto the core structure. researchgate.net
Research on related imidazopyridine derivatives has shown that they can be highly fluorescent. rsc.org The introduction of substituents can either enhance or decrease fluorescence intensity and shift the emission to different regions of the spectrum. For instance, trifluoromethylated imidazo[1,5-a]pyridines have been synthesized with quantum yields up to 58% in a polymeric matrix, demonstrating their potential for solid-state lighting applications. researchgate.net The position of substituents can significantly alter the Stokes shift, which is a critical property for minimizing re-absorption in luminescent devices. researchgate.net The inherent properties of the thiophene-pyridine framework make it a valuable component in the design of donor-acceptor (D-A) type materials for optoelectronics. taylorfrancis.com
Table 2: Photophysical Properties of Substituted Imidazo[1,5-a]pyridine Derivatives.
This table highlights the tunable luminescent properties of imidazo[1,5-a]pyridine scaffolds, which are crucial for their application in materials science.
| Derivative Type | Key Property | Potential Application | Reference |
|---|---|---|---|
| Trifluoromethylated Imidazo[1,5-a]pyridines | Tunable quantum yields (up to 58% in polymer matrix) and large Stokes shifts. | Organic Light-Emitting Diodes (OLEDs), solid-state lighting. | researchgate.net |
| Methoxy-substituted Imidazo[1,5-a]pyridines | Emission quantum yield increased from 22% to 50% by strategic placement of substituents. | Fluorescent probes, optoelectronic devices. | researchgate.net |
| Long-Alkyl Chain Imidazo[1,5-a]pyridines | Blue emission with large Stokes shifts and good quantum yields in solution and films. | Cell membrane probes, blue emissive dyes for devices. | researchgate.net |
Coordination Chemistry and Ligand Development
The nitrogen atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. The imidazo[1,5-a]pyridine moiety can act as a chelating ligand, binding to metal ions to form stable coordination complexes. researchgate.netnih.gov
Studies on the closely related 3-(pyridin-2-yl)imidazo[1,5-a]pyridine have shown that it functions as a bidentate chelate ligand, coordinating with a variety of transition metals (such as Ni(II), Mn(II), Cu(I), Re(I), Ru(II)) and main-group metals (Zn, Cd, Sn). uva.esresearchgate.net Its electronic properties have been reported to be similar to classic ligands like 2,2'-bipyridine and 1,10-phenanthroline, confirming its utility in constructing diverse metal complexes. uva.esresearchgate.net The resulting complexes exhibit various geometries, from pentacoordinate and hexacoordinate structures to "three-legged piano-stool" geometries. uva.esresearchgate.net This versatility allows for the development of new materials with tailored magnetic, optical, or catalytic properties.
Catalytic Applications and Organocatalysis
Beyond coordination chemistry, the imidazo[1,5-a]pyridine scaffold is a foundational structure for a class of powerful organocatalysts known as N-heterocyclic carbenes (NHCs). organic-chemistry.org NHCs are stable carbenes that are highly valued in catalysis for their strong σ-donating properties and their ability to form robust bonds with metals and main-group elements. nih.gov
Imidazo[1,5-a]pyridin-3-ylidenes, derived from the core structure, have been established as a versatile platform for NHC ligands used in transition metal catalysis. acs.org These NHC ligands can be rendered chiral, opening the door to a wide range of enantioselective catalytic processes. acs.org For example, rhodium(I) complexes bearing chiral imidazo[1,5-a]pyridine–oxazoline NHC ligands have proven to be highly active and selective catalysts for the asymmetric hydrosilylation of ketones. acs.org
Furthermore, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene and carbon dioxide, a significant process for carbon capture and utilization. mdpi.com The modular synthesis of these NHC precursors allows for fine-tuning of both steric and electronic properties, which is critical for optimizing catalyst performance in a given reaction. organic-chemistry.orgacs.org This adaptability positions the this compound framework as a key building block for the next generation of catalysts.
Advanced Applications and Future Research Directions of this compound
The unique structural framework of this compound, which combines the imidazo[1,5-a]pyridine core with a thiophene moiety, presents a compelling scaffold for advanced applications in medicinal chemistry and materials science. Future research is poised to explore its potential through sustainable production methods, integrated computational and experimental studies, and the identification of novel biological targets.
Q & A
Q. What are the most reliable synthetic routes for preparing 3-(thiophen-2-yl)imidazo[1,5-a]pyridine?
- Methodological Answer : The compound can be synthesized via cyclocondensation or oxidative cyclization. For example:
- Cyclocondensation : React pyridine-2-carbaldehyde derivatives with thiophen-2-yl amines under mild conditions, followed by cyclization using iodine-mediated dual Csp³–H amination/iodination .
- Oxidative Methods : Copper-catalyzed aerobic oxidative coupling of pyridin-2-ylmethylamines with aryl methyl ketones yields the imidazo[1,5-a]pyridine core .
- One-Pot Reactions : Catalyst-free one-pot cyclization with water as the sole byproduct is efficient for fluorescent derivatives .
Q. How is the structural integrity of 3-substituted imidazo[1,5-a]pyridine derivatives validated?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve π-stacking interactions (average 3.33 Å) and hydrogen-bonding networks (O–H⋯Cl, O–H⋯O) to confirm crystal packing .
- Spectroscopy : FT-IR and Raman identify coordination modes (e.g., Cd–N bonds at ~240 cm⁻¹) . ¹H/¹³C NMR confirms substitution patterns and aromaticity .
- Elemental Analysis : Verify stoichiometry and purity .
Advanced Research Questions
Q. How do π-stacking interactions influence the photophysical properties of this compound?
- Methodological Answer :
- Crystallographic Analysis : Identify parallel π–π interactions (3.20–3.40 Å) between imidazo[1,5-a]pyridine and thiophene rings, which stabilize excited states and enhance fluorescence .
- Computational Modeling : Time-dependent density functional theory (TD-DFT) predicts charge-transfer transitions. Compare experimental Stokes shifts (e.g., 100–150 nm) with computed values to validate intramolecular charge transfer .
- Emission Studies : Measure quantum yields (Φ) in solvents of varying polarity to assess environmental sensitivity .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 3-phenyl vs. 3-(4-chlorophenyl)) to isolate pharmacophores. For example, 3-(4-chlorophenyl) analogs show enhanced CB2 receptor selectivity .
- Metabolic Stability Assays : Replace metabolically labile groups (e.g., imidazo[1,2-a]pyrimidine → imidazo[1,5-a]pyridine) to reduce aldehyde oxidase (AO)-mediated degradation .
- Docking Studies : Use crystal structures of target proteins (e.g., dopamine D3 receptor) to rationalize binding affinities .
Q. How are Pd(II)/Pt(II) complexes of this compound designed for catalytic applications?
- Methodological Answer :
- Ligand Design : Ensure N,N-bidentate coordination via pyridyl (Npy) and imidazo-pyridine (Nim) atoms. Chelation angles (e.g., 85–90°) are optimized via steric tuning .
- Spectroscopic Characterization : 2D NMR (e.g., NOESY) confirms ligand geometry, while XPS validates oxidation states of metal centers .
- Catalytic Screening : Test Suzuki-Miyaura coupling efficiency with aryl halides; correlate activity with ligand π-acidity .
Methodological Challenges
Q. What experimental pitfalls arise in crystallizing this compound derivatives?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., CH₃CN/H₂O) to balance solubility and nucleation rates. Hydrate inclusion (e.g., 3H₂O per unit cell) stabilizes lattice but complicates purity .
- Polymorphism Control : Slow evaporation at 4°C minimizes competing polymorphs. Monitor via PXRD to ensure phase homogeneity .
- Disorder Mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
